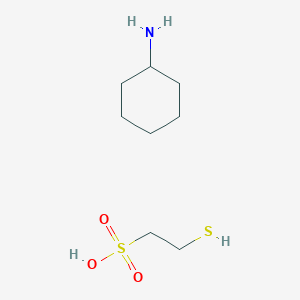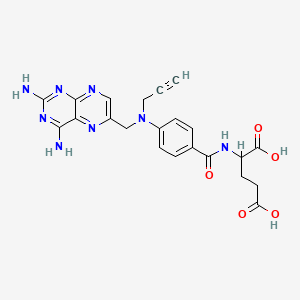![molecular formula C14H19NO5S B14407282 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine CAS No. 82155-46-2](/img/structure/B14407282.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine is an organic compound that belongs to the class of methionine derivatives It is characterized by the presence of a methoxyphenyl group attached to the methionine backbone through a carbonyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine typically involves the protection of the amino group of D-methionine followed by the introduction of the 4-methoxyphenyl group. One common method involves the use of protecting groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to protect the amino group. The protected methionine is then reacted with 4-methoxybenzyl chloroformate under basic conditions to introduce the 4-methoxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These synthesizers can efficiently handle the protection and deprotection steps, as well as the coupling reactions required to introduce the 4-methoxyphenyl group. The use of high-throughput techniques and optimization of reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine can undergo various chemical reactions, including:
Oxidation: The methionine moiety can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
作用机制
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine involves its interaction with specific molecular targets. The methionine moiety can be incorporated into proteins, potentially altering their function. The 4-methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure with an acetamide group instead of methionine.
4-Methoxyphenylacetic acid: Contains a methoxyphenyl group attached to an acetic acid moiety.
4-Methoxyphenol: A simpler compound with a methoxyphenyl group attached to a hydroxyl group
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine is unique due to the presence of both the methionine and 4-methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
82155-46-2 |
|---|---|
分子式 |
C14H19NO5S |
分子量 |
313.37 g/mol |
IUPAC 名称 |
(2R)-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-19-11-5-3-10(4-6-11)9-20-14(18)15-12(13(16)17)7-8-21-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 |
InChI 键 |
IDZXFPTYDMZWKD-GFCCVEGCSA-N |
手性 SMILES |
COC1=CC=C(C=C1)COC(=O)N[C@H](CCSC)C(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)COC(=O)NC(CCSC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


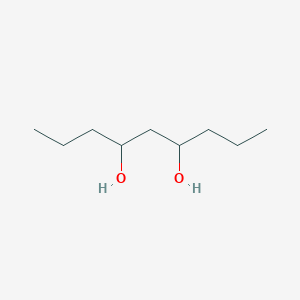
![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
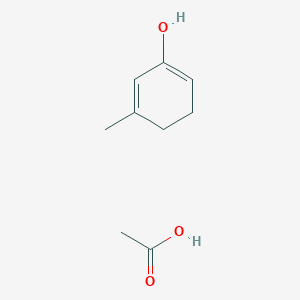
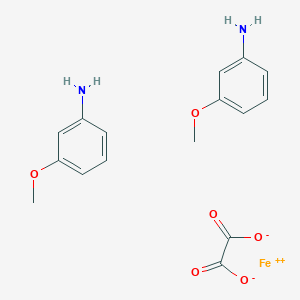
![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
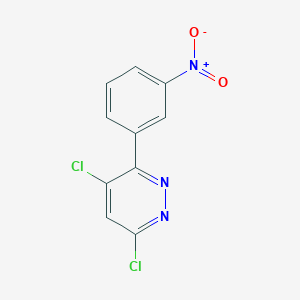
![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
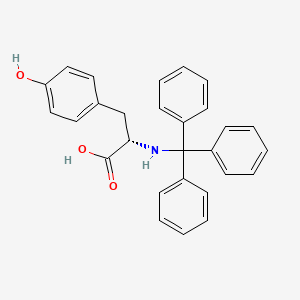
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
